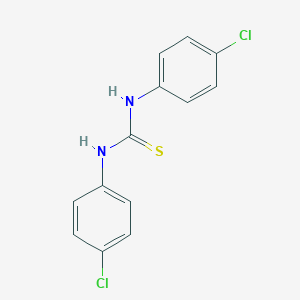

1,3-Bis(4-chlorophenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56546. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJZYFOTCABQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153460 | |

| Record name | Di-p-chlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-00-4 | |

| Record name | N,N′-Bis(4-chlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-p-chlorophenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(4-chlorophenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-p-chlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-CHLOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-P-CHLOROPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0G02R9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-P-CHLOROPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-chlorophenyl)thiourea: Chemical Properties, Structure, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1,3-Bis(4-chlorophenyl)thiourea, a symmetrical diarylthiourea derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structural features, synthesis, and prospective applications.

Core Chemical and Physical Properties

This compound is a white to light-colored solid at room temperature.[1][2] Its fundamental properties are summarized in the table below. While it is generally insoluble in water, it exhibits solubility in various organic solvents, a characteristic typical of diarylthiourea compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀Cl₂N₂S | [3] |

| Molecular Weight | 297.21 g/mol | [3] |

| CAS Number | 1220-00-4 | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 169.0 to 173.0 °C | [3][4] |

| Boiling Point (Predicted) | 401.0 ± 55.0 °C at 760 mmHg | [3][4] |

| Purity | Typically >98% (HPLC) | [2][3] |

| Storage Temperature | 4°C | [3] |

Molecular Structure and Crystallography

The structure of this compound features a central thiourea core symmetrically substituted with two 4-chlorophenyl rings. This symmetry imparts specific chemical and physical properties to the molecule.

Conformational Analysis and Polymorphism

The molecule is not planar, with the two chlorophenyl rings being twisted relative to the central thiourea plane. This twisted conformation is a common feature in diarylthioureas. Studies on a related compound, 1,3-Bis(2-chlorophenyl)thiourea, have revealed the existence of at least two polymorphs (monoclinic and orthorhombic), which differ in the syn or anti disposition of the N-H protons relative to the thiocarbonyl group. This conformational difference significantly influences the crystal packing and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal structure of thiourea derivatives is stabilized by a network of hydrogen bonds. In the case of a solvated crystal of N,N′-bis(4-chlorophenyl)thiourea with N,N-dimethylformamide, intermolecular N–H⋯O hydrogen bonds are observed between the thiourea N-H protons and the oxygen of the DMF molecule.[5][6] In non-solvated structures of related compounds, N—H⋯S and C—H⋯Cl hydrogen bonds are prevalent, leading to the formation of supramolecular structures like zigzag chains. These intermolecular forces are critical in determining the solid-state properties of the compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for thiourea synthesis. A common and effective laboratory-scale protocol involves the reaction of 4-chloroaniline with carbon disulfide in the presence of a base.

Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.[5]

Materials:

-

4-chloroaniline

-

Carbon disulfide (CS₂)

-

Ammonia solution (aqueous)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve 4-chloroaniline (2.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to below 4°C.

-

Slowly add carbon disulfide (1.0 mmol) to the cooled solution while stirring.

-

Add aqueous ammonia solution (4.0 mL) dropwise to the reaction mixture, ensuring the temperature remains below 4°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours. A white precipitate will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with diethyl ether to remove any unreacted starting materials.

-

Dry the product in a vacuum desiccator over silica gel.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.

Spectroscopic Characterization

Disclaimer: While the following sections describe the expected spectroscopic features of this compound, specific experimental data for this compound were not available in the referenced literature. The predictions are based on the known chemical structure and data from closely related analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main sets of signals:

-

Aromatic Protons: The protons on the two equivalent 4-chlorophenyl rings will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the nitrogen will be a doublet, and the protons meta to the nitrogen will be another doublet, both showing coupling to each other.

-

N-H Protons: The two N-H protons are expected to appear as a broad singlet in the downfield region (typically δ 9.0-10.0 ppm). The chemical shift of this peak can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show the following key signals:

-

Thiocarbonyl Carbon (C=S): A characteristic signal for the thiocarbonyl carbon is expected in the downfield region, typically around δ 180 ppm.

-

Aromatic Carbons: Due to the symmetry of the molecule, four signals are expected for the aromatic carbons of the 4-chlorophenyl rings. These will include the carbon attached to the nitrogen, the two equivalent carbons ortho to the nitrogen, the two equivalent carbons meta to the nitrogen, and the carbon bearing the chlorine atom.

FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

C=S Stretching: A band in the region of 1000-1250 cm⁻¹, which can sometimes be weak and coupled with other vibrations.

-

Aromatic C=C Stretching: Peaks in the region of 1400-1600 cm⁻¹.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: A strong band in the lower frequency region, typically around 700-800 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 296, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (M+2 and M+4 peaks). Common fragmentation pathways for diarylthioureas involve cleavage of the C-N bonds and fragmentation of the aromatic rings.

Potential Applications and Biological Activity

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[7] While specific studies on this compound are limited, research on structurally similar compounds provides strong evidence for its potential in drug discovery.

Anticancer Activity

Halogenated diarylthiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][7] For instance, compounds with similar structures have shown inhibitory effects on colon cancer and prostate cancer cells.[1] The proposed mechanisms of action for this class of compounds often involve the induction of apoptosis.

Urease Inhibition

Thiourea and its derivatives are known inhibitors of the urease enzyme, which is implicated in infections caused by Helicobacter pylori.[8][9][10][11][12] The thiourea moiety can interact with the nickel ions in the active site of the enzyme. The inhibitory potential of this compound against urease warrants further investigation.

Safety and Handling

This compound is classified as a hazardous substance.[3]

-

Signal Word: Danger[3]

-

Hazard Statements:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[3]

References

- Bielenica, A., et al. (2021).

- PubChem. 1,3-Bis(3-chlorophenyl)thiourea.

- BLD Pharm. This compound | 1220-00-4.

- Khan, I., et al. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry.

- Khan, K. M., et al. (2018). 1-[(4′-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide Derivatives as Potent Urease Inhibitors: Synthesis, In Vitro and In Silico Studies.

- Li, Y., et al. (2015).

- AK Scientific, Inc. This compound | 1220-00-4.

- Arshia, et al. (2021). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE.

- Sigma-Aldrich. This compound | 1220-00-4.

- Taha, M., et al. (2022).

- Odularu, A. T., et al. (2021). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. SciSpace.

- Odularu, A. T., et al. (2021). Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide.

- Demchenko, A. M., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI.

- Sigma-Aldrich. This compound | 1220-00-4.

- Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea.

- Borisova, G., et al. (2023).

- Rosli, S. N. A. M., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.

- Lee, C.-Y., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC.

- BenchChem. 1,3-bis(4-fluorophenyl)thiourea | 404-52-4.

- El-Gaby, M. S. A., et al. (2014).

- Al-wsabie, A. A., et al. (2023).

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. NIH.

- Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking.

- ChemicalBook. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum.

- SpectraBase. Thiourea - Optional[13C NMR] - Chemical Shifts.

- BenchChem. This compound | 1220-00-4.

- TCI AMERICA. This compound | 1220-00-4.

- A'LFA Aesar. 1, 3-Bis(4-chlorophenyl)thiourea, min 98% (HPLC), 1 gram.

- ChemSynthesis. N,N-bis(4-chlorophenyl)thiourea.. N,N-bis(4-chlorophenyl)thiourea.

Sources

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1220-00-4 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 1220-00-4 [sigmaaldrich.com]

- 4. This compound | 1220-00-4 [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1,3-Bis(4-chlorophenyl)thiourea

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 1,3-Bis(4-chlorophenyl)thiourea (CAS No: 1220-00-4), a compound of interest in pharmaceutical research and development. Recognizing the criticality of these parameters for bioavailability, formulation efficacy, and shelf-life, this document outlines the foundational principles, experimental methodologies, and analytical strategies required for a thorough assessment. We delve into the theoretical and practical aspects of solubility in various organic solvents and present a systematic approach to stability testing, including forced degradation and long-term studies, in alignment with global regulatory standards. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical profile of this molecule.

Introduction: The Imperative of Physicochemical Profiling

This compound is a symmetrical diarylthiourea with the molecular formula C₁₃H₁₀Cl₂N₂S. Its structure, featuring two chlorophenyl rings, imparts significant lipophilicity, while the central thiourea moiety provides sites for hydrogen bonding and potential chemical reactivity.[1] The melting point of the solid compound is in the range of 169.0-173.0 °C. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for any successful drug development program. These properties directly influence critical downstream decisions, from solvent selection in synthesis and purification to the design of a stable, bioavailable, and effective final dosage form.

This guide explains the causality behind our experimental choices, presenting protocols that serve as self-validating systems for generating reliable and reproducible data.

Solubility Profile: Beyond a Single Number

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and bioavailability. For a compound like this compound, its largely non-polar structure suggests poor aqueous solubility but enhanced solubility in organic solvents. The thiourea core can act as both a hydrogen bond donor (N-H) and acceptor (C=S), allowing for complex interactions with protic and aprotic solvents.[1]

Representative Solubility in Common Organic Solvents

Precise, experimentally-derived solubility data across a wide range of solvents is often proprietary or not publicly available. However, based on the structural characteristics and general principles of solute-solvent interactions, we can establish a representative solubility profile. This profile is essential for selecting appropriate solvent systems for analytical method development, purification, and initial formulation screening. The following table summarizes the expected solubility behavior at ambient temperature (20-25°C).

Table 1: Representative Solubility Data for this compound

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale for Inclusion |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent solubilizing power for a wide range of compounds; common for stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO; often used in synthesis and biological assays. |

| Acetone | Polar Aprotic | 10 - 50 | A less polar ketone, useful for extractions and chromatography. |

| Acetonitrile (ACN) | Polar Aprotic | 5 - 20 | Widely used as a mobile phase in reverse-phase HPLC. |

| Ethanol (EtOH) | Polar Protic | 1 - 10 | A common, less toxic solvent used in formulations; hydrogen bonding capability. |

| Methanol (MeOH) | Polar Protic | 1 - 10 | Similar to ethanol, often used in analytical chemistry.[2] |

| Dichloromethane (DCM) | Non-polar | 10 - 50 | Effective for dissolving non-polar compounds; used in organic synthesis. |

| Water | Polar Protic | < 0.1 | Establishes the compound's low aqueous solubility, a key parameter for bioavailability. |

Experimental Protocol: Isothermal Solubility Determination (Gravimetric Method)

This protocol describes a robust and widely accepted method for accurately determining the solubility of a compound in a specific solvent at a controlled temperature.[1][3] The gravimetric method is chosen for its simplicity and directness, avoiding the need for a calibrated analytical standard in the initial phase.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with preliminary studies confirming that no further increase in concentration occurs after this time.

-

Phase Separation: Cease agitation and allow the suspension to settle for at least 4 hours at the same constant temperature, permitting the undissolved solid to sediment completely.

-

Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point to avoid thermal degradation.

-

Quantification: Weigh the container with the dried solid residue. The difference between this mass and the initial mass of the container gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant sampled.

Diagram 1: Workflow for Isothermal Solubility Determination

Caption: Gravimetric method for determining equilibrium solubility.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a cornerstone of pharmaceutical development, providing critical evidence on how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] The goal is to identify potential degradation pathways, establish a re-test period, and define recommended storage conditions.[5][6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to predict its primary degradation pathways and to develop a stability-indicating analytical method.[5][7] The sulfur atom in the thiourea moiety is susceptible to oxidation, and the molecule can undergo hydrolysis under acidic or basic conditions.[1] Thermal and photolytic stress are also critical to evaluate.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | Up to 72h at 60°C | Evaluates stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | Up to 72h at 60°C | Evaluates stability in alkaline environments. |

| Oxidation | 3% H₂O₂ | Up to 24h at RT | The thiocarbonyl group is susceptible to oxidation.[1] |

| Thermal | Dry Heat, 80°C | Up to 7 days | Assesses intrinsic thermal stability. Thiourea compounds can undergo thermal decomposition.[8][9][10] |

| Photolytic | ICH Q1B Option 2 | N/A | Exposes the solid and solution to UV/Vis light to assess photosensitivity. |

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must separate the intact API from its degradation products and any process impurities.

Methodology:

-

Column & Mobile Phase Screening: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Screen mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).

-

Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from all degradation products generated during the forced degradation studies. A typical starting gradient might be 5% to 95% organic modifier over 20-30 minutes.

-

Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak spectra. Select a wavelength for quantification that provides good sensitivity for the parent compound and its degradation products (e.g., the λmax of the parent compound).

-

Method Validation (ICH Q2(R1)): Validate the final method for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that the API peak is free from interference from degradants (peak purity analysis).

-

Analysis of Stability Samples: Use the validated method to analyze samples from forced degradation and long-term stability studies. Quantify the parent compound and any significant degradation products.

Long-Term and Accelerated Stability Studies

These studies evaluate the API's stability in the proposed container closure system under defined storage conditions to establish a re-test period.[4][6][7]

Protocol Outline:

-

Batch Selection: Use at least three primary batches of the API for the study.[4]

-

Container Closure System: Package the API in a container that is the same as or simulates the proposed packaging for storage and distribution.[5][6]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Attributes to Test: Monitor appearance, assay (potency), degradation products, and any other critical quality attributes.

Diagram 2: Workflow for Comprehensive Stability Assessment

Caption: A systematic approach to API stability testing.

Conclusion and Recommendations

The successful development of this compound as a potential therapeutic agent is contingent upon a thorough characterization of its fundamental physicochemical properties. This guide has established the critical importance of both solubility and stability, providing robust, field-proven protocols for their determination.

Key takeaways include:

-

Solubility: The compound is expected to have low aqueous solubility and good solubility in polar aprotic solvents like DMSO and DMF. Experimental verification using the provided gravimetric protocol is essential for guiding formulation development.

-

Stability: A comprehensive stability program, initiated with forced degradation studies and followed by long-term and accelerated testing, is mandatory. The development of a validated, stability-indicating HPLC method is the analytical linchpin of this effort. Potential degradation pathways include oxidation and hydrolysis.

By adhering to these systematic and scientifically-grounded approaches, researchers can generate the high-quality data necessary to de-risk development, satisfy regulatory requirements, and ultimately advance their programs with confidence.

References

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

INIS-IAEA. Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. [Link]

-

International Council for Harmonisation. (2009). Annex 10 - ICH. [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

ResearchGate. Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K | Request PDF. [Link]

-

Amazon S3. Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

PubChem. 1,3-Bis(3-chlorophenyl)thiourea | C13H10Cl2N2S | CID 2731132. [Link]

-

ResearchGate. Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | Request PDF. [Link]

-

Sciencemadness Wiki. Thiourea. [Link]

-

Indian Academy of Sciences. Aggregation and electrochemical properties of 1-(4-chlorophenyl)-3-dodecanoylthiourea: A novel thiourea-based non-ionic surfactant. [Link]

-

ResearchGate. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. [Link]

-

PMC. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. [Link]

-

IJPPR. Degradation of 1,3-Diphenyl Thiourea by Cetyltrimethylammonium Permanganate in Solvent Free State: Reaction Kinetics and Mechani. [Link]

-

ResearchGate. Theoretical study on the thermal decomposition of thiourea | Request PDF. [Link]

-

AIP Publishing. Synthesis and Bio-Activity Studies of Urea/ Thiourea Derivatives of 4, 4'-Diamino Biphenyl Methane. [Link]

-

ResearchGate. Kinetics of Thermal Decomposition of Thiourea. [Link]

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biological activity of diaryl thiourea derivatives

An In-depth Technical Guide to the Biological Activity of Diaryl Thiourea Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diaryl thiourea derivatives represent a privileged scaffold in medicinal chemistry, commanding significant attention due to their vast and potent biological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas. We delve into their roles as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents, grounding the discussion in mechanistic insights and field-proven experimental methodologies. This document is designed to serve as a foundational resource, bridging fundamental chemistry with practical applications in drug discovery and development by not only presenting data but also explaining the causal logic behind experimental design and interpretation.

The Diaryl Thiourea Scaffold: A Cornerstone of Medicinal Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the structural analog of urea. The replacement of the oxygen atom with a sulfur atom imparts distinct physicochemical properties, including increased lipophilicity and altered hydrogen bonding capabilities. When the two hydrogens on each nitrogen atom are substituted with aryl (aromatic) rings, the resulting N,N'-diaryl thiourea core structure becomes a versatile pharmacophore.[1] This scaffold is present in a multitude of biologically active molecules, demonstrating a remarkable spectrum of activities including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and potent enzyme inhibition.[2][3][4][5] The structural flexibility of the diaryl thiourea framework allows for fine-tuning of its steric and electronic properties, enabling chemists to optimize its interaction with a wide array of biological targets.

Synthesis: Forging the Diaryl Thiourea Core

The construction of the diaryl thiourea backbone is typically straightforward, lending itself to high-throughput library synthesis for drug discovery programs. The most prevalent method involves the nucleophilic addition of an aromatic amine to an aromatic isothiocyanate.[1][6]

General Synthetic Protocol

A solution of an appropriately substituted aryl isothiocyanate in a suitable solvent (e.g., dichloromethane, acetone) is treated with an equimolar amount of a selected aryl amine.[1] The reaction is often conducted at room temperature and proceeds to completion within a few hours, yielding the desired diaryl thiourea derivative in high purity. Modern advancements have incorporated microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes and frequently improves yields.[6]

Workflow for Diaryl Thiourea Synthesis

Caption: General workflow for the synthesis of N,N'-diaryl thiourea derivatives.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively studied biological activity of diaryl thiourea derivatives is their potent anticancer effect.[7] These compounds combat cancer through diverse and often overlapping mechanisms, making them compelling candidates for oncology drug development.

Mechanism of Action

-

Kinase Inhibition: Many diaryl thiourea derivatives function as Type II kinase inhibitors .[8] Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This provides an extra binding pocket, often leading to greater selectivity. Key targets include VEGFR-2, PDGFR, and Raf kinases, which are crucial for tumor angiogenesis (blood vessel formation) and cell proliferation.[9][10] The diarylurea drug Sorafenib is a classic example of this inhibition profile.[9]

-

Induction of Apoptosis: A primary mechanism of cytotoxicity is the induction of programmed cell death, or apoptosis.[1][11] Treatment of cancer cells with active diaryl thiourea compounds leads to cell cycle arrest, typically in the S or G2/M phase, followed by the activation of executioner enzymes like caspase-3.[1] This culminates in DNA fragmentation and cell death.

-

Targeting Key Signaling Proteins: Certain derivatives have been shown to inhibit other critical oncogenic proteins. For instance, some compounds effectively reduce the proliferation of lung cancer cells by targeting the mutant K-Ras protein, a notorious driver of tumor growth.[3]

Signaling Pathway: Kinase Inhibition by Diaryl Thiourea

Caption: Diaryl thioureas inhibit receptor tyrosine kinases, blocking downstream signaling.

Structure-Activity Relationship (SAR)

The cytotoxic potency of diaryl thioureas is highly dependent on the nature and position of substituents on the aryl rings.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF₃), on the phenyl rings generally enhances anticancer activity.[3][11] These groups can modulate the electronic properties of the molecule, improving its binding affinity to target proteins.

-

Heterocyclic Rings: Incorporating heterocyclic moieties (e.g., pyridine, quinoline, thiazole) can increase specificity and introduce additional hydrogen bonding interactions with biological targets, often boosting potency.[3][11]

Quantitative Data: Cytotoxicity

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,4-dichloro-phenyl derivative | SW620 (Colon) | 1.5 | [11] |

| 4-CF₃-phenyl derivative | SW620 (Colon) | 2.0 | [11] |

| 1,3-bis(4-trifluoromethylphenyl)thiourea | A549 (Lung) | 0.2 | [3] |

| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 | [1] |

| Bis-thiourea derivative | K-562 (Leukemia) | 1.50 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. Causality: This step ensures a healthy, uniform monolayer of cells is ready for treatment.

-

Compound Treatment: Prepare serial dilutions of the diaryl thiourea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours. Causality: A range of concentrations is essential to determine the dose-dependent effect and calculate an accurate IC₅₀ value.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Only viable cells with active mitochondrial reductases can convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[2][11]

Antimicrobial and Antiviral Activity

Diaryl thiourea derivatives possess a broad spectrum of activity against pathogenic microbes, including bacteria, fungi, and viruses.

Antimicrobial Action

These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[12][13]

-

Mechanism: The mechanisms can vary, but some derivatives are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[13][14][15]

-

Quantitative Data: Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-thiourea hybrid | S. aureus | 0.78 - 3.125 | [13] |

| Triazole-thiourea derivative | S. epidermidis | 4 - 32 | [16] |

| General Thiourea Derivatives | Various Bacteria | 50 - 400 | [12] |

| General Thiourea Derivatives | Various Yeasts | 25 - 100 | [12] |

Antiviral Potential

Diaryl thioureas have emerged as promising antiviral agents.

-

Mechanism: Their mode of action is target-specific. For example, indole-derived thioureas have shown potent activity against HIV-1 by inhibiting the reverse transcriptase enzyme.[14][15] More recently, guanidino diaryl thioureas were investigated as inhibitors of TMPRSS2, a human protease essential for the entry of SARS-CoV-2 into host cells.[17][18] This research highlighted the importance of inhibition type, suggesting that irreversible inhibitors may be more effective for this particular target.[17][18]

Broad-Spectrum Enzyme Inhibition

Beyond kinases, diaryl thioureas inhibit a wide range of other enzymes, underscoring their therapeutic versatility.

-

Urease Inhibition: As potent urease inhibitors, these compounds are being explored for the treatment of infections caused by Helicobacter pylori, the bacterium responsible for most stomach ulcers.[19][20]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for managing Alzheimer's disease. Several thiourea derivatives show significant inhibitory activity against these enzymes.[2][21][22]

-

Diabetes-Related Enzyme Inhibition: Certain derivatives can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[23] This action can help control post-prandial hyperglycemia, making them relevant for diabetes treatment.[21][23]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis. Its inhibition by thiourea derivatives is of interest for treating hyperpigmentation disorders and has applications in the food industry to prevent browning.[21][24]

| Enzyme Target | Therapeutic Area | Example IC₅₀ (µM) | Reference |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | 105.9 (nM scale) | [2] |

| α-Glucosidase | Diabetes | 47.9 | [23] |

| Tyrosinase | Hyperpigmentation | 0.007 | [24] |

Conclusion and Future Perspectives

The N,N'-diaryl thiourea scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in medicinal chemistry. The extensive research into their anticancer properties has revealed potent mechanisms involving kinase inhibition and apoptosis induction. Furthermore, their broad-spectrum antimicrobial, antiviral, and enzyme-inhibiting activities open avenues for treating a wide range of human diseases.

Future efforts will likely focus on several key areas:

-

Improving Selectivity: Designing derivatives that target specific isoforms of an enzyme or particular mutant proteins to reduce off-target effects and enhance safety profiles.

-

Combination Therapies: Exploring the synergistic effects of diaryl thiourea derivatives with existing chemotherapeutic or antimicrobial agents to overcome drug resistance.[3]

-

Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic properties and bioavailability of promising lead compounds.

The journey from a simple chemical scaffold to a clinically effective drug is complex, but for diaryl thiourea derivatives, the path is well-lit with a wealth of promising biological data and a clear potential to address unmet medical needs.

References

- A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds. (n.d.). Slideshare.

- Facile One-pot Synthesis of Diaryl Thiourea Derivatives Catalyzed by Cu(II)-Schiff base/SBA-15. (2021). Journal of Chemical Reaction and Synthesis.

-

Strzyga-Łach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals. Retrieved from [Link]

-

Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas. (2025). ChemMedChem. Retrieved from [Link]

-

Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas. (2025). ChemMedChem. Retrieved from [Link]

-

A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave. (2025). ResearchGate. Retrieved from [Link]

-

Riccardo, R., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Retrieved from [Link]

-

Mohamed, G.G., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. Retrieved from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer agents derived from diaryl(thio)urea and the common scaffold... (n.d.). ResearchGate. Retrieved from [Link]

-

A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Ahmad, B., et al. (2023). Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. IUBMB Life. Retrieved from [Link]

-

Catalano, A., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences. Retrieved from [Link]

-

Wang, J., et al. (2017). Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

A NEW AND EFFICIENT SOLID STATE SYNTHESIS OF DIARYL THIOUREAS. (2001). Semantic Scholar. Retrieved from [Link]

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. Retrieved from [Link]

-

Catalano, A., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Biomolecules. Retrieved from [Link]

-

Genc, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. Retrieved from [Link]

-

Diarylureas in the type II kinase inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

-

Bielenica, A., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules. Retrieved from [Link]

-

Bielenica, A., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules. Retrieved from [Link]

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). Bentham Science. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen. (2025). Bioorganic Chemistry. Retrieved from [Link]

-

Expanding the structural diversity of diarylureas as multi-target tyrosine kinase inhibitors. (2016). Semantic Scholar. Retrieved from [Link]

-

Khan, I., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules. Retrieved from [Link]

-

Al-Wahaibi, L.H., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances. Retrieved from [Link]

-

Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Odessa University Chemical Journal. Retrieved from [Link]

-

Criste, A., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. Retrieved from [Link]

-

Tiong, K.H., et al. (2019). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research. Retrieved from [Link]

-

Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (n.d.). Bentham Science. Retrieved from [Link]

-

Galabov, A.S., et al. (1995). Structure-activity relationship of diphenylthiourea antivirals. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]

- 6. A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds | PDF [slideshare.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. Diarylureas as Antitumor Agents | MDPI [mdpi.com]

- 10. Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

The Therapeutic Potential of 1,3-Bis(4-chlorophenyl)thiourea: A Technical Guide for Drug Development Professionals

Abstract

The thiourea scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. This technical guide provides an in-depth exploration of 1,3-Bis(4-chlorophenyl)thiourea, a symmetrically substituted diarylthiourea, as a potential therapeutic agent. While direct and extensive biological data for this specific compound is emerging, this guide synthesizes available information on its synthesis, and leverages data from structurally analogous compounds to project its therapeutic potential and guide future research. We will delve into the mechanistic underpinnings of diarylthiourea activity, present relevant cytotoxicity data from closely related molecules, and provide detailed experimental protocols for the evaluation of this compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel thiourea derivatives.

Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry

Thiourea, a structural analog of urea where the oxygen atom is replaced by sulfur, is a highly versatile functional group in drug design. The thiourea moiety's ability to form stable hydrogen bonds with biological targets such as proteins and enzymes is a key factor in the bioactivity of its derivatives[1]. This has led to the development of numerous thiourea-containing compounds with a broad range of therapeutic applications[2]. The N,N'-disubstituted thioureas, in particular, have garnered significant attention for their potential as anticancer, antiviral, and antibacterial agents[3][4][5]. The nature of the substituents on the nitrogen atoms plays a crucial role in modulating the compound's lipophilicity, electronic properties, and ultimately, its biological activity.

This guide focuses on This compound , a symmetrical diarylthiourea. The presence of chlorine atoms at the para position of both phenyl rings is expected to significantly influence its physicochemical properties and biological activity. Halogenated thiourea derivatives have shown considerable promise in various therapeutic areas[6].

Synthesis and Characterization of this compound

The synthesis of this compound is a relatively straightforward process, typically achieved through the reaction of 4-chloroaniline with a thiocarbonyl source. A common and efficient method involves the use of carbon disulfide in the presence of a base.

General Synthesis Protocol

A robust method for the synthesis of symmetrical diarylthioureas involves the reaction of the corresponding aniline with carbon disulfide.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-chloroaniline (2 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water, add sodium hydroxide (1 equivalent).

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with vigorous stirring.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Caption: General synthesis workflow for this compound.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the therapeutic potential of this compound can be inferred from studies on structurally similar diarylthiourea derivatives. The presence of dichlorophenyl moieties, in particular, has been associated with potent biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3-disubstituted thiourea derivatives[1][7]. These compounds are thought to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival[1].

A study on a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated that compounds with dihalogenophenyl substituents exhibited significant cytotoxicity against a panel of cancer cell lines[1]. Notably, the 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea derivative was highly active against human colon cancer (SW480 and SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines, with IC50 values in the low micromolar range[1]. This suggests that the presence of dichlorophenyl groups is favorable for anticancer activity.

Table 1: Cytotoxic Activity of a Structurally Related Diarylthiourea Derivative [1]

| Compound | SW480 (IC₅₀, µM) | SW620 (IC₅₀, µM) | PC3 (IC₅₀, µM) | K-562 (IC₅₀, µM) | HaCaT (IC₅₀, µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 9.0 ± 1.53 | 1.5 ± 0.72 | 13.7 ± 7.04 | 6.3 ± 0.70 | 24.7 ± 2.11 |

| Cisplatin (Reference) | 10.4 ± 0.90 | 6.7 ± 1.10 | 13.2 ± 2.10 | 8.2 ± 4.08 | 6.3 ± 0.70 |

Data represents the mean ± standard deviation of three independent experiments.

The data in Table 1 indicates that the dichlorinated thiourea derivative shows potent activity, particularly against the metastatic colon cancer cell line SW620, and a favorable selectivity profile compared to the non-tumorigenic HaCaT cell line. This provides a strong rationale for investigating the anticancer properties of this compound.

3.1.1. Mechanistic Insights: Apoptosis Induction and Cytokine Inhibition

The anticancer mechanism of diarylthioureas is believed to be multifactorial. Studies on active analogs have shown that these compounds can induce apoptosis in cancer cells[1]. Furthermore, some thiourea derivatives have been found to inhibit the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), which is implicated in the progression of several cancers[1].

Caption: Postulated anticancer mechanisms of diarylthiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have a long history of investigation for their antimicrobial properties[8][9]. The thiocarbonyl group and the lipophilic aryl substituents are thought to contribute to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. While specific data for this compound is limited, related compounds have shown activity against a range of bacteria and fungi[4][8]. For instance, certain thiourea derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[4]. The presence of chlorophenyl groups may enhance the antimicrobial efficacy of the molecule.

Antiviral Activity

The antiviral potential of thiourea derivatives has also been explored, with some compounds showing activity against viruses such as the tobacco mosaic virus (TMV) and human immunodeficiency virus (HIV)[3][5][10][11]. The mechanism of antiviral action is often target-specific, with some thioureas acting as non-nucleoside reverse transcriptase inhibitors[3]. Given the structural diversity of thioureas with antiviral activity, this compound warrants investigation as a potential antiviral agent.

Experimental Protocols for Therapeutic Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

In Vivo Efficacy Studies (Xenograft Models)

To evaluate the in vivo anticancer potential of this compound, a tumor xenograft model is a standard preclinical approach.

Step-by-Step Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SW620) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor the tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Volume Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

Future Directions and Conclusion

While the existing data on structurally related compounds is promising, a comprehensive evaluation of this compound is imperative to fully elucidate its therapeutic potential. Future research should focus on:

-

Broad-spectrum in vitro screening: Testing the compound against a larger panel of cancer cell lines, as well as a diverse range of bacterial and viral strains.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo efficacy and toxicology: Conducting comprehensive preclinical studies in relevant animal models to assess its therapeutic efficacy and safety profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

References

Sources

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 1,3-Bis(4-chlorophenyl)thiourea as a Novel Anticancer Agent: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology

The thiourea scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] In the realm of oncology, substituted thioureas have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines.[3][4] These compounds often exhibit favorable selectivity, showing higher toxicity towards cancer cells compared to normal cells.[3] The versatility of the thiourea moiety allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This guide delves into the specific mechanism of action of a promising derivative, 1,3-Bis(4-chlorophenyl)thiourea, in cancer cells, providing a comprehensive overview for researchers and drug development professionals.

This compound: A Compound of Interest

This compound is a symmetrical diarylthiourea characterized by the presence of a chlorine atom on the para position of each phenyl ring. This substitution is significant, as halogenated thiourea derivatives have demonstrated considerable potential in medicinal chemistry, including antimicrobial and anticancer activities.[5] The electronic properties and lipophilicity conferred by the halogen atoms can significantly influence the compound's biological activity.[5]

Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of this compound and its analogs is not attributed to a single mode of action but rather a coordinated attack on multiple cellular processes essential for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis: The Primary Execution Pathway

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Various studies on 1,3-disubstituted thiourea derivatives have consistently demonstrated their strong pro-apoptotic activity in cancer cells.[3][4] For instance, certain derivatives have been shown to induce late-stage apoptosis in colon cancer and leukemia cell lines.[3] While direct studies on this compound are emerging, related compounds have been observed to modulate signaling pathways involved in cell survival and proliferation, ultimately leading to apoptosis.[6]

The apoptotic cascade initiated by these compounds can be visualized as follows:

Figure 1: Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, this compound and its analogs can disrupt the cell cycle, preventing the uncontrolled division of cancer cells. Studies on similar compounds, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), have shown that cells in the G1 and G2-M phases are particularly sensitive.[7] This suggests that these compounds may interfere with checkpoints that govern the progression through the cell cycle. By arresting cells at these critical junctures, the compound prevents them from entering the subsequent phases of division, ultimately leading to a halt in proliferation.

Inhibition of Key Signaling Pathways

The aberrant signaling pathways that drive cancer progression are prime targets for therapeutic intervention. Thiourea derivatives have been shown to inhibit several of these critical pathways.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some diaryl urea derivatives have been found to inhibit this pathway, leading to reduced cancer cell viability.[8]

-

Protein Tyrosine Kinases (PTKs): PTKs are crucial enzymes that regulate a wide array of cellular processes, and their overactivity is often implicated in cancer. Thiourea-based compounds have been identified as inhibitors of various PTKs, including receptor tyrosine kinases (RTKs).[9][10][11] By blocking the activity of these kinases, these compounds can disrupt the downstream signaling cascades that promote tumor growth.

-

Topoisomerases: DNA topoisomerases are enzymes that are essential for DNA replication and transcription. Their inhibition can lead to DNA damage and ultimately, cell death. Certain thiourea derivatives have been shown to act as topoisomerase inhibitors.[9][10][11]

The interplay of these inhibitory actions can be illustrated as follows:

Figure 2: Inhibition of key signaling pathways by this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is a standard method to assess cell metabolic activity and, by inference, cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound for a predetermined time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

-

Treat cells with the compound for the desired duration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins involved in the signaling pathways of interest (e.g., cleaved PARP, caspases, Akt, p-Akt, mTOR).

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Figure 3: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in the initial literature search, related 1,3-disubstituted thiourea derivatives have shown potent cytotoxic activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(trifluoromethyl)phenylthiourea analogs | SW620 (metastatic colon cancer) | 1.5 - 9.4 | [4] |

| 3-(trifluoromethyl)phenylthiourea analogs | K-562 (chronic myelogenous leukemia) | 6.3 | [1] |

| N1,N3-disubstituted-thiosemicarbazone | HCT116 (colon cancer) | 1.11 | [12] |

| N1,N3-disubstituted-thiosemicarbazone | HepG2 (liver cancer) | 1.74 | [12] |

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anticancer therapies. Its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, makes it an attractive candidate for further investigation. Future research should focus on detailed in vivo studies to evaluate its efficacy and safety in preclinical models. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of even more potent and selective analogs. The comprehensive understanding of its molecular interactions will be pivotal in translating the potential of this compound into a clinically effective anticancer agent.

References

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163–175. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. PubMed, 24712324. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Ingenta Connect. [Link]

-